1,8-Dimethylquinolinium

Description

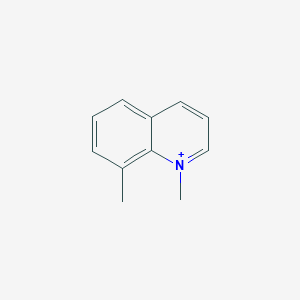

1,8-Dimethylquinolinium is a quaternary ammonium derivative of quinoline, characterized by methyl groups at the 1- and 8-positions of the heterocyclic ring. This compound belongs to the broader class of quinolinium salts, which are notable for their diverse applications in organic synthesis, materials science, and medicinal chemistry. The structural rigidity imparted by the fused benzene and pyridine rings, combined with the electron-withdrawing effects of the methyl substituents, enhances its stability and reactivity in chemical reactions.

Properties

IUPAC Name |

1,8-dimethylquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N/c1-9-5-3-6-10-7-4-8-12(2)11(9)10/h3-8H,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYPLSOVCOCNHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=[N+]2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dimethylquinolinium can be synthesized through several methods. One common approach involves the methylation of quinoline using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound iodide. This intermediate can then be converted to the desired compound through ion exchange with a suitable counterion .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethylquinolinium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

Oxidation: Quinolinium N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1,8-Dimethylquinolinium has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential antimicrobial and antimalarial properties.

Medicine: Research has explored its use as a pharmacophore in drug development, particularly for targeting bacterial and parasitic infections.

Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 1,8-dimethylquinolinium involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group enhances its binding affinity to negatively charged sites on proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to antimicrobial or antimalarial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1,8-dimethylquinolinium, highlighting their differences in substituent positions, biological activities, and applications:

Antimicrobial Activity

This compound shares functional similarities with 1,6-dimethylquinolin-4(1H)-one, which exhibits potent activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at concentrations of 0.5–2.0 μg/mL . However, this compound’s efficacy is hypothesized to be lower due to the absence of a 4-keto group, which enhances hydrogen bonding with microbial targets in its analogs. In contrast, 6-fluoro-1,8-naphthyridin-4-one derivatives (e.g., fluoroquinolones) demonstrate superior broad-spectrum antibacterial activity, with MIC values as low as 0.01 μg/mL, attributed to their dual mechanism of DNA gyrase inhibition and cell membrane disruption .

Photophysical Properties

1,8-Naphthalimide derivatives, such as those modified with pyridine groups, exhibit fluorescence quantum yields (ΦF) of 0.6–0.8 in polar solvents like DMF and ethanol, making them suitable for optical sensors . While this compound lacks direct fluorescence data, its trimethylated analog (1,6,8-trimethylquinolin-4(1H)-one) shows moderate fluorescence (ΦF ≈ 0.3–0.4), suggesting that methylation patterns critically influence photophysical behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.